

Application Note: Quantitative Analysis of C16 PEG2000 Ceramide by LC-MS/MS

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Compound of Interest

Compound Name: C16 PEG2000 Ceramide

Cat. No.: B15573570

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **C16 PEG2000 Ceramide** in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **C16 PEG2000 Ceramide**, a synthetically modified sphingolipid, is of significant interest in drug delivery research due to its role in the formation of stable liposomal formulations. Accurate quantification is crucial for pharmacokinetic studies, formulation development, and understanding its biological interactions. The described protocol provides a comprehensive workflow from sample preparation to data analysis and includes a summary of the key signaling pathways influenced by C16 ceramide.

Introduction

Ceramides are a class of bioactive lipids that play a central role in cellular signaling, regulating processes such as apoptosis, cell cycle arrest, and senescence.[1] The C16 ceramide (N-palmitoylsphingosine) has been specifically implicated in these pathways.[2] The attachment of a polyethylene glycol (PEG) chain, as in **C16 PEG2000 Ceramide**, is a common strategy in drug delivery to improve the pharmacokinetic properties of liposomal drug carriers.[3] This modification enhances circulation time and stability.

The analysis of PEGylated lipids presents unique challenges due to the polydispersity of the PEG chain and potential for multiple charged species in the mass spectrometer. This protocol

is optimized for the specific characteristics of **C16 PEG2000 Ceramide**, ensuring accurate and reproducible quantification. LC-MS/MS is the preferred method for this analysis due to its high sensitivity and selectivity.[\[4\]](#)

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol is designed for the extraction of **C16 PEG2000 Ceramide** from plasma or cell culture samples.

Materials:

- Chloroform
- Methanol
- Water (LC-MS grade)
- Internal Standard (IS): C17 Ceramide solution (1 µg/mL in methanol)
- Phosphate-buffered saline (PBS)
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Procedure:

- To 100 µL of sample (plasma or cell lysate), add 300 µL of a chloroform:methanol (1:2, v/v) mixture.
- Add 10 µL of the C17 Ceramide internal standard solution.
- Vortex the mixture vigorously for 1 minute.
- Add 100 µL of chloroform and vortex for 30 seconds.

- Add 100 μ L of water and vortex for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.
- Carefully collect the lower organic phase into a clean tube.
- Dry the organic extract under a gentle stream of nitrogen gas at 30°C.
- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

Parameter	Value
Column	Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	Desolvation: 800 L/hr; Cone: 50 L/hr
Scan Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions:

Due to the polydispersity of the PEG2000 chain, multiple precursor ions will be present for **C16 PEG2000 Ceramide**. It is recommended to monitor several of the most abundant precursor ions, which correspond to the different numbers of ethylene glycol repeats. The product ion will be characteristic of the C16 ceramide backbone.

Analyte	Precursor Ion (m/z) Range*	Product Ion (m/z)	Collision Energy (eV)
C16 PEG2000 Ceramide	2500 - 2700	264.3	35
C17 Ceramide (IS)	552.5	264.3	35

*The precursor ion range for **C16 PEG2000 Ceramide** should be optimized based on the specific mass spectrum obtained from a direct infusion of the standard.

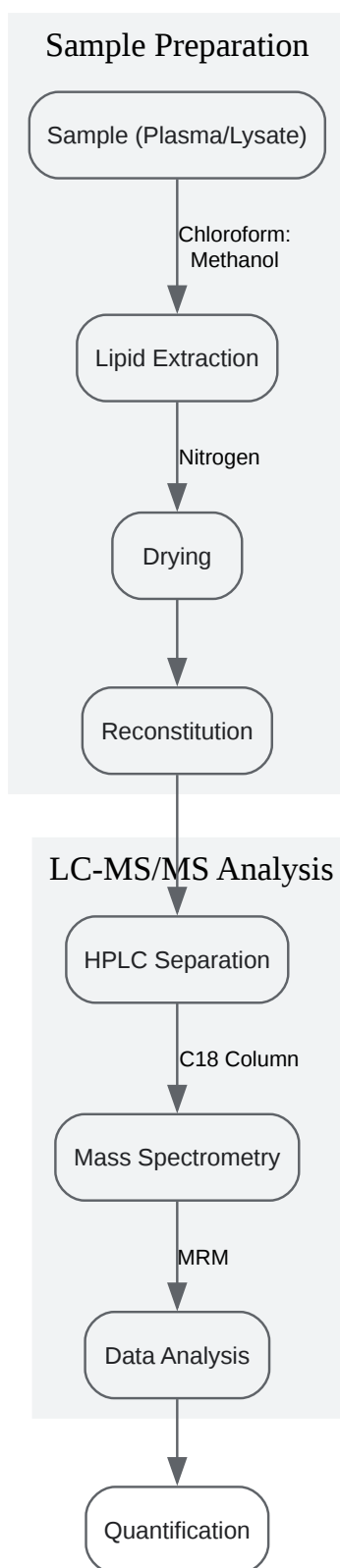
Data Presentation

The following table summarizes the expected quantitative performance of the described LC-MS/MS method.

Parameter	C16 PEG2000 Ceramide
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	~0.5 ng/mL
Limit of Quantification (LOQ)	~2 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Recovery (%)	85 - 105%

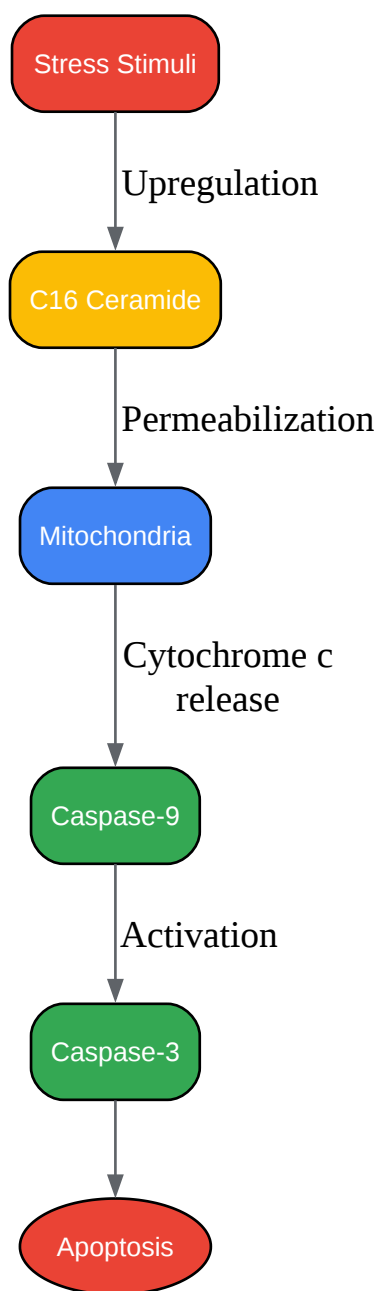
Signaling Pathways and Visualizations

C16 ceramide is a key signaling molecule involved in cellular processes leading to apoptosis and the regulation of cell growth through the mTOR pathway.



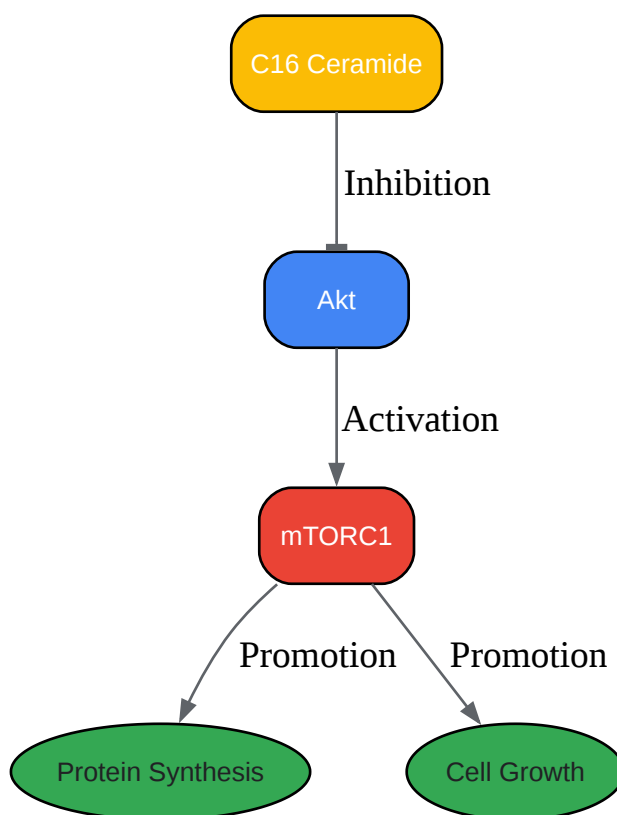
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Fig 1. Experimental workflow for LC-MS/MS analysis.



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Fig 2. C16 Ceramide-mediated apoptosis pathway.



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Fig 3. C16 Ceramide and mTOR signaling pathway.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of **C16 PEG2000 Ceramide**. The protocol is optimized for sensitivity and reproducibility, making it suitable for a range of applications in drug development and biomedical research. The provided visualizations of the experimental workflow and relevant signaling pathways offer a comprehensive resource for researchers in this field.

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